8-Bromo-6H-benzo[c]chromen-6-one
CAS No.:
Cat. No.: VC15914580
Molecular Formula: C13H7BrO2
Molecular Weight: 275.10 g/mol
* For research use only. Not for human or veterinary use.
![8-Bromo-6H-benzo[c]chromen-6-one -](/images/structure/VC15914580.png)
Specification
Molecular Formula | C13H7BrO2 |
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Molecular Weight | 275.10 g/mol |
IUPAC Name | 8-bromobenzo[c]chromen-6-one |
Standard InChI | InChI=1S/C13H7BrO2/c14-8-5-6-9-10-3-1-2-4-12(10)16-13(15)11(9)7-8/h1-7H |
Standard InChI Key | YPGGESAEOKEUBE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C(=O)O2 |
Introduction
Property | Value |
---|---|
Molecular Formula | C₁₂H₇BrO₂ |
Molecular Weight | 275.09 g/mol |
Melting Point | 171–174 °C |
Boiling Point | Not reported |
Density | Not reported |
Solubility | Low in polar solvents; soluble in DCM, DMF |
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The synthesis of benzochromenone derivatives often employs palladium-catalyzed reactions. For example, Suzuki-Miyaura couplings between brominated aryl halides and boronic acids can construct the biaryl backbone, followed by lactonization to form the γ-lactone ring . A representative pathway involves:
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Bromination of 2-hydroxychalcone precursors at position 8 using N-bromosuccinimide (NBS).
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Palladium-mediated coupling with aryl boronic acids to install additional substituents.
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Oxidative lactonization using MnO₂ or TEMPO to yield the 6H-benzo[c]chromen-6-one scaffold .
This method achieves moderate to high yields (60–85%) but requires stringent control over reaction conditions to avoid over-oxidation .
Catalyst-Free Microwave-Assisted Synthesis
Microwave irradiation under solvent-free conditions has been used to synthesize substituted 6H-benzo[c]chromen-6-ones . For example:
This green chemistry approach minimizes byproducts and reduces reaction times from hours to minutes, though bromine incorporation would necessitate electrophilic bromination post-cyclization .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 171–174°C, indicative of strong intermolecular π-π stacking and hydrogen bonding between lactone carbonyl groups . Thermal decomposition data remain unreported.
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